2-(1-methyl-1H-indol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one
CAS No.: 2194907-13-4
Cat. No.: VC4305889
Molecular Formula: C22H25N5O2
Molecular Weight: 391.475
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2194907-13-4 |
|---|---|
| Molecular Formula | C22H25N5O2 |
| Molecular Weight | 391.475 |
| IUPAC Name | 2-(1-methylindol-3-yl)-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)ethanone |
| Standard InChI | InChI=1S/C22H25N5O2/c1-25-15-17(18-6-2-3-7-19(18)25)13-20(28)27-8-4-5-16-14-23-22(24-21(16)27)26-9-11-29-12-10-26/h2-3,6-7,14-15H,4-5,8-13H2,1H3 |
| Standard InChI Key | VXNWJQXPJUOENN-UHFFFAOYSA-N |
| SMILES | CN1C=C(C2=CC=CC=C21)CC(=O)N3CCCC4=CN=C(N=C43)N5CCOCC5 |
Introduction
The compound 2-(1-methyl-1H-indol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one is a complex organic molecule belonging to the class of pyrimidine derivatives. It incorporates an indole moiety and a morpholine ring, suggesting potential biological activity due to its heterocyclic structure. This compound is of interest in medicinal chemistry, particularly for its potential applications in drug discovery targeting diseases such as cancer or neurodegenerative disorders.
Synthesis and Synthetic Routes
The synthesis of 2-(1-methyl-1H-indol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one typically involves multi-step reactions. A common strategy includes using indole derivatives as starting materials, which undergo transformations such as alkylation and cyclization to form the desired structure.
Mechanism of Action
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The mechanism of action for this compound likely involves interaction with biological targets such as enzymes or receptors. Given its structure, it may act as an inhibitor or modulator in various biochemical pathways.
Potential Applications
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Medicinal Chemistry: The compound has potential applications in drug discovery, particularly for developing therapeutic agents targeting diseases like cancer or neurodegenerative disorders.
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QSAR Studies: Quantitative structure-activity relationship (QSAR) studies can provide insights into how structural modifications affect biological potency.
Similar Compounds
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PI3K(delta) Inhibitor 1: This compound, with a similar indole and morpholine structure, is known for its activity as a PI3K(delta) inhibitor .
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Pyrimidine Derivatives: Other pyrimidine derivatives have shown activity against HIV-1 or as anti-influenza agents, highlighting the versatility of pyrimidine-based compounds in drug development .
Research Efforts
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Research may focus on exploring the compound's biological activity through in vitro and in vivo studies.
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Structural modifications could enhance its potency or selectivity for specific biological targets.
Future Directions
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Drug Discovery: The compound's unique structural features make it a promising lead for developing inhibitors targeting specific biological pathways.
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Pharmaceutical Formulation: Stability studies are essential for guiding the formulation development of this compound for pharmaceutical applications.
Data Tables
| Property | Description |
|---|---|
| Molecular Weight | Approximately 314.4 g/mol |
| Chemical Class | Pyrimidine derivative |
| Potential Applications | Drug discovery for cancer or neurodegenerative disorders |
| Mechanism of Action | Interaction with enzymes or receptors |
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